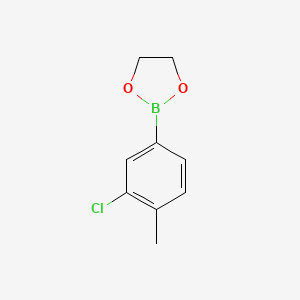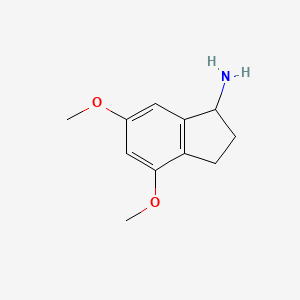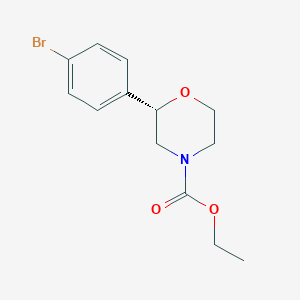![molecular formula C32H34Se2 B12623251 Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane CAS No. 919488-49-6](/img/structure/B12623251.png)
Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane: is an organoselenium compound characterized by the presence of two selenium atoms connected to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane typically involves the reaction of 4-methyl[1,1’-biphenyl]-4-ylpropyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The reaction mixture is usually heated to facilitate the formation of the diselane bond.
Industrial Production Methods: Industrial production of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also used in the synthesis of other organoselenium compounds.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study selenium-containing enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane. It may have antioxidant properties and could be used in the development of drugs targeting oxidative stress-related diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane involves its ability to form strong bonds with other molecules through its selenium atoms. The compound can interact with biological molecules, such as proteins and enzymes, by forming selenoether or selenoamide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Bis[3-(trimethylammonio)propyl]-4,4’-bipyridinium tetrachloride
- 1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide
- 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl
Comparison: Bis[3-(4’-methyl[1,1’-biphenyl]-4-yl)propyl]diselane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to similar compounds containing other elements, such as nitrogen or silicon
Eigenschaften
CAS-Nummer |
919488-49-6 |
|---|---|
Molekularformel |
C32H34Se2 |
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
1-methyl-4-[4-[3-[3-[4-(4-methylphenyl)phenyl]propyldiselanyl]propyl]phenyl]benzene |
InChI |
InChI=1S/C32H34Se2/c1-25-7-15-29(16-8-25)31-19-11-27(12-20-31)5-3-23-33-34-24-4-6-28-13-21-32(22-14-28)30-17-9-26(2)10-18-30/h7-22H,3-6,23-24H2,1-2H3 |
InChI-Schlüssel |
IJKRMOOCMZDTLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC[Se][Se]CCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)

![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)

![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)

![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
